molecular formula C10H2F12MnO4 B8025147 Bis(hexafluoroacetylacetonato)manganese(II)

Bis(hexafluoroacetylacetonato)manganese(II)

Cat. No. B8025147
M. Wt: 469.04 g/mol
InChI Key: CFMUSUSAXOVNOD-BUOKYLHBSA-L
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Description

Bis(hexafluoroacetylacetonato)manganese(II) is a useful research compound. Its molecular formula is C10H2F12MnO4 and its molecular weight is 469.04 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Structural and Magnetic Properties :

    • Bis(hexafluoroacetylacetonato)manganese(II) forms cyclic dimer complexes with N-[3- and 4-(N-tert-Butyl-N-oxyaminophenyl)]imidazole in cis coordination. These complexes exhibit long-range magnetic couplings, which are antiferromagnetic for 3- and ferromagnetic for 4-nitroxide substitution on the phenyl ring (Ishimaru et al., 1994).
    • One-dimensional polymeric complexes of this compound with bisnitroxide radicals exhibit antiferromagnetic and ferrimagnetic order at low temperatures. These complexes crystallize in a monoclinic space group, forming one-dimensional chains (Inoue et al., 2000).
  • Magnetic Interaction Studies :

    • Bis(hexafluoroacetylacetonato)manganese(II) complexes with 4-(N-tert-butyl-N-oxylamino)-2,2′-bipyridine demonstrate through-bond magnetic interaction between the 2p spin of the aminoxyl radical and the 3d spin of the metal ions. These complexes exhibit mononuclear structures and magnetic properties that couple the manganese(II) and copper(II) ions with the remote aminoxyl radical either antiferro- or ferromagnetically (Kumada et al., 2000).
  • Photolytic Magnetic Properties :

    • Photolytic studies of bis(hexafluoroacetylacetonato)manganese(II) complexes reveal the formation of ferrimagnetic chains. These complexes display antiferromagnetic exchange coupling following irradiation, indicating changes in magnetic properties due to photochemical reactions (Karasawa et al., 1998).
  • Complex Formation with Radical Ligands :

    • Complexes of bis(hexafluoroacetylacetonato)manganese(II) with dithiadiazolyl radical ligands form dimers in the solid state and exhibit specific spectroscopic and magnetic properties. These properties are influenced by monomer/dimer equilibria in solution (Britten et al., 2007).
  • Theoretical Investigations :

    • Theoretical studies on bis(hexafluoroacetylacetonato)manganese(II) complexes provide insights into the magnetic interactions and properties of these heterospin systems. These studies utilize various computational methods to understand the magnetic coupling constants and interactions within the complexes (Noh & Zhang, 2008).

properties

IUPAC Name

(E)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;manganese(2+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H2F6O2.Mn/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1,12H;/q;;+2/p-2/b2*2-1+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFMUSUSAXOVNOD-BUOKYLHBSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.C(=C(/[O-])\C(F)(F)F)\C(=O)C(F)(F)F.[Mn+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F12MnO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(hexafluoroacetylacetonato)manganese(II)

CAS RN

19648-86-3
Record name Bis(hexafluoroacetylacetonato)manganese(II) Hydrate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.